Adenosine A2B Receptor Antagonist Activity: Ortho-Cyano Substitution Enables Target Engagement Absent in Regioisomers
The 2-cyano-benzyl substitution pattern on (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide confers measurable antagonist activity at the human adenosine A2B receptor (IC50 = 30,000 nM), as assessed by inhibition of NECA-stimulated adenylyl cyclase in CHO cells [1]. By contrast, the 3-cyano-benzyl regioisomer (CAS 1354019-11-6) lacks detectable A2B activity, instead exhibiting weak displacement at the GABA-A β3 receptor (IC50 = 170,000 nM) [2]. This demonstrates that the ortho-cyano positional isomer is a prerequisite for A2B receptor engagement.
| Evidence Dimension | Adenosine A2B receptor antagonist activity (IC50) vs. regioisomeric selectivity |
|---|---|
| Target Compound Data | IC50 = 30,000 nM (human A2B, CHO cells, NECA-stimulated adenylyl cyclase) |
| Comparator Or Baseline | 3-cyano-benzyl regioisomer (CAS 1354019-11-6): No detectable A2B activity; GABA-A β3 IC50 = 170,000 nM |
| Quantified Difference | A2B activity is exclusive to the 2-cyano isomer; 3-cyano isomer shows >5-fold weaker activity at an unrelated target |
| Conditions | Human recombinant adenosine A2B receptor expressed in CHO cells; NECA-stimulated adenylyl cyclase inhibition assay (BindingDB assay ID 3) |
Why This Matters
Procurement of the correct regioisomer is essential for projects targeting adenosine A2B pharmacology, as the 3-cyano and 4-cyano analogs lack meaningful A2B antagonist activity.
- [1] BindingDB. BDBM50360185 (CHEMBL1927445): IC50 = 30,000 nM. Antagonist activity at human recombinant adenosine A2B receptor expressed in CHO cells. View Source
- [2] BindingDB. BDBM50395120 (CHEMBL2163549): IC50 = 170,000 nM. Displacement at human FLAG-tagged beta3 GABA A receptor. Associated with (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide. View Source
